molecular formula C17H14F7N3 B12559427 4-{(E)-[4-(Heptafluoropropyl)phenyl]diazenyl}-N,N-dimethylaniline CAS No. 144499-72-9

4-{(E)-[4-(Heptafluoropropyl)phenyl]diazenyl}-N,N-dimethylaniline

Cat. No.: B12559427
CAS No.: 144499-72-9
M. Wt: 393.30 g/mol
InChI Key: ZNPHRQOTVSKAEK-UHFFFAOYSA-N
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Description

4-{(E)-[4-(Heptafluoropropyl)phenyl]diazenyl}-N,N-dimethylaniline is a synthetic organic compound characterized by the presence of a heptafluoropropyl group attached to a phenyl ring, which is further connected to a diazenyl group and a dimethylaniline moiety. This compound belongs to the class of azo dyes, known for their vivid colors and applications in various industries.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{(E)-[4-(Heptafluoropropyl)phenyl]diazenyl}-N,N-dimethylaniline typically involves a diazotization-azocoupling reaction. The process begins with the diazotization of an aromatic amine, followed by coupling with a suitable aromatic compound. The reaction conditions often require acidic environments and controlled temperatures to ensure the stability of the diazonium salt and the successful coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale diazotization and coupling reactions, utilizing automated reactors to maintain precise control over reaction parameters. The use of high-purity reagents and solvents is crucial to achieve the desired product quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-{(E)-[4-(Heptafluoropropyl)phenyl]diazenyl}-N,N-dimethylaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can break the azo bond, leading to the formation of corresponding amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite and zinc in acidic conditions are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under controlled conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Products may include quinones and other oxidized derivatives.

    Reduction: The primary products are the corresponding aromatic amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-{(E)-[4-(Heptafluoropropyl)phenyl]diazenyl}-N,N-dimethylaniline has diverse applications in scientific research, including:

    Chemistry: Used as a dye and a reagent in various chemical reactions and studies.

    Biology: Employed in staining techniques for biological samples.

    Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.

    Industry: Utilized in the production of dyes, pigments, and other colorants.

Mechanism of Action

The mechanism of action of 4-{(E)-[4-(Heptafluoropropyl)phenyl]diazenyl}-N,N-dimethylaniline involves its interaction with molecular targets through its azo group. The compound can undergo photoisomerization, changing its structure upon exposure to light, which affects its interaction with biological molecules and pathways. This property is particularly useful in applications requiring controlled changes in molecular structure and function.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Fluorophenyl)Diazenyl-N,N-Dimethylaniline: Similar in structure but with a fluorine atom instead of the heptafluoropropyl group.

    N,N-Dimethyl-4-[(E)-{4-[(E)-phenyldiazenyl]phenyl}diazenyl]aniline: Contains a phenyldiazenyl group instead of the heptafluoropropyl group.

Uniqueness

4-{(E)-[4-(Heptafluoropropyl)phenyl]diazenyl}-N,N-dimethylaniline is unique due to the presence of the heptafluoropropyl group, which imparts distinct chemical and physical properties, such as increased hydrophobicity and stability. This makes it particularly valuable in applications requiring robust and durable compounds.

Properties

CAS No.

144499-72-9

Molecular Formula

C17H14F7N3

Molecular Weight

393.30 g/mol

IUPAC Name

4-[[4-(1,1,2,2,3,3,3-heptafluoropropyl)phenyl]diazenyl]-N,N-dimethylaniline

InChI

InChI=1S/C17H14F7N3/c1-27(2)14-9-7-13(8-10-14)26-25-12-5-3-11(4-6-12)15(18,19)16(20,21)17(22,23)24/h3-10H,1-2H3

InChI Key

ZNPHRQOTVSKAEK-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)C(C(C(F)(F)F)(F)F)(F)F

Origin of Product

United States

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